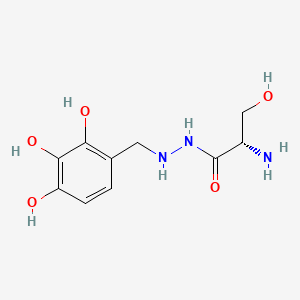
Benserazide, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benserazide, (S)- is a peripherally acting aromatic L-amino acid decarboxylase inhibitor. It is primarily used in combination with levodopa for the treatment of Parkinson’s disease and restless leg syndrome. Benserazide is unable to cross the blood-brain barrier, which allows it to inhibit the decarboxylation of levodopa to dopamine in peripheral tissues, thereby increasing the availability of levodopa to the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benserazide hydrochloride can be synthesized through a one-step method involving the reaction of serine hydrazide hydrochloride and 2,3,4-trihydroxybenzaldehyde in the presence of hydrogen and a catalyst. The reaction solvent can be selected from water, ethanol, isopropanol, and glycol dimethyl ether . The process involves heating the mixture to 40°C, vacuumizing, and then passing hydrogen through the solution. The product is then crystallized and purified .
Industrial Production Methods
The industrial production of benserazide hydrochloride involves similar steps but on a larger scale. The reaction conditions are optimized to improve yield and purity. The use of solvents like ethanol and isopropanol is common, and the reaction is carried out under controlled temperature and pressure conditions to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Benserazide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the decarboxylation of aromatic L-amino acids .
Common Reagents and Conditions
Common reagents used in the reactions involving benserazide include hydrogen, catalysts like palladium on carbon (Pd/C), and solvents such as ethanol and water . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major product formed from the reactions involving benserazide is benserazide hydrochloride, which is used in combination with levodopa for therapeutic purposes .
Scientific Research Applications
Benserazide has a wide range of scientific research applications:
Mechanism of Action
Benserazide exerts its effects by inhibiting the enzyme aromatic L-amino acid decarboxylase, which is responsible for the decarboxylation of levodopa to dopamine in peripheral tissues. This inhibition increases the availability of levodopa to the brain, where it can be converted to dopamine, thereby alleviating the symptoms of Parkinson’s disease . The molecular targets involved include the enzyme aromatic L-amino acid decarboxylase and pathways related to dopamine synthesis and regulation .
Comparison with Similar Compounds
Similar Compounds
Carbidopa: Another decarboxylase inhibitor used in combination with levodopa for the treatment of Parkinson’s disease.
Pramipexole: A dopamine agonist used in combination with levodopa/benserazide for the treatment of Parkinson’s disease.
Uniqueness
Benserazide is unique in its inability to cross the blood-brain barrier, which allows it to selectively inhibit peripheral decarboxylation of levodopa. This property makes it an effective adjunct therapy in combination with levodopa, reducing peripheral side effects and increasing the availability of levodopa to the brain .
Properties
CAS No. |
26652-10-8 |
|---|---|
Molecular Formula |
C10H15N3O5 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
(2S)-2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide |
InChI |
InChI=1S/C10H15N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-2,6,12,14-17H,3-4,11H2,(H,13,18)/t6-/m0/s1 |
InChI Key |
BNQDCRGUHNALGH-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1CNNC(=O)[C@H](CO)N)O)O)O |
Canonical SMILES |
C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



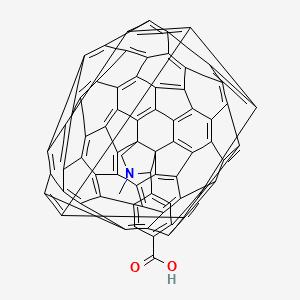

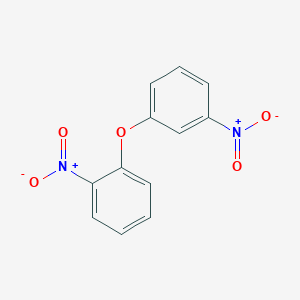
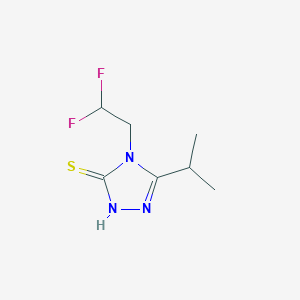
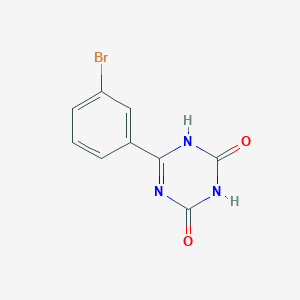

![3-Methyl-8-azaspiro[4.5]decan-1-one hcl](/img/structure/B13150065.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B13150070.png)

![4,4'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13150094.png)
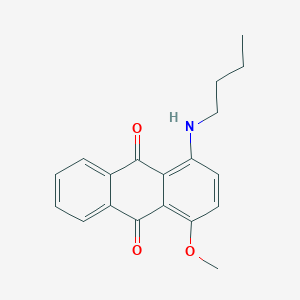
![9,10-Anthracenedione, 1-hydroxy-4-[[4-(nonyloxy)phenyl]amino]-](/img/structure/B13150112.png)
![Benzo[j]phenanthridin-6(5h)-one](/img/structure/B13150113.png)
